molecular formula C9H5Cl2NS B362721 2-(2,2-Dichloroethenyl)-1,3-benzothiazole CAS No. 81694-07-7

2-(2,2-Dichloroethenyl)-1,3-benzothiazole

Cat. No.: B362721
CAS No.: 81694-07-7
M. Wt: 230.11g/mol
InChI Key: JZLMQOVEVLRRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dichloroethenyl)-1,3-benzothiazole is a chemical compound with the molecular formula C9H5Cl2NS It is known for its unique structure, which includes a benzothiazole ring substituted with a dichloroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dichloroethenyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 1,1,2-trichloroethylene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale crystallization and distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dichloroethenyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dichloroethenyl group to a chloroethenyl or ethyl group.

    Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Chloroethenyl and ethyl derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(2,2-Dichloroethenyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dichloroethenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes and disrupt cellular processes. The dichloroethenyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules, leading to their inactivation.

Comparison with Similar Compounds

Similar Compounds

    Dichlorvos: An organophosphate insecticide with a similar dichloroethenyl group.

    Cypermethrin: A synthetic pyrethroid insecticide with a dichloroethenyl moiety.

Uniqueness

2-(2,2-Dichloroethenyl)-1,3-benzothiazole is unique due to its benzothiazole ring, which imparts distinct chemical and biological properties. Unlike dichlorvos and cypermethrin, which are primarily used as insecticides, this compound has broader applications in scientific research and industry.

Properties

IUPAC Name

2-(2,2-dichloroethenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NS/c10-8(11)5-9-12-6-3-1-2-4-7(6)13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLMQOVEVLRRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.